molecular formula C9H10ClNO2 B2552183 2-[4-(Chloromethyl)phenoxy]acetamide CAS No. 1012-20-0

2-[4-(Chloromethyl)phenoxy]acetamide

Cat. No.: B2552183
CAS No.: 1012-20-0
M. Wt: 199.63
InChI Key: DPQHXFUGZIVQLG-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenoxy]acetamide is an organic compound with the molecular formula C9H10ClNO2. It is a white to off-white crystalline powder with a melting point of 141-143°C . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chloromethyl)phenoxy]acetamide typically involves the reaction of 4-(Chloromethyl)phenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Chloromethyl)phenoxy]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the amide group can yield amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenoxyacetamides, carboxylic acids, and amines .

Scientific Research Applications

2-[4-(Chloromethyl)phenoxy]acetamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[4-(Chloromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Bromomethyl)phenoxy]acetamide
  • 2-[4-(Methoxymethyl)phenoxy]acetamide
  • 2-[4-(Hydroxymethyl)phenoxy]acetamide

Uniqueness

2-[4-(Chloromethyl)phenoxy]acetamide is unique due to its chloromethyl group, which provides distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

2-[4-(chloromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQHXFUGZIVQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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